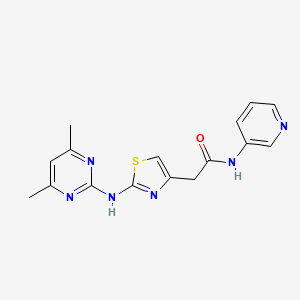

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide

Description

2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine-thiazole core linked to a pyridine moiety. This compound is structurally designed to exploit the pharmacophoric features of both pyrimidine (a common scaffold in kinase inhibitors) and thiazole (known for antimicrobial and anticancer activities) . Its synthesis typically involves coupling reactions between pyrimidine-thiazole intermediates and substituted acetamide derivatives under reflux conditions .

Properties

IUPAC Name |

2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6OS/c1-10-6-11(2)19-15(18-10)22-16-21-13(9-24-16)7-14(23)20-12-4-3-5-17-8-12/h3-6,8-9H,7H2,1-2H3,(H,20,23)(H,18,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAERTYVEZVCIQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with an α-haloketone under basic conditions.

Attachment of the Pyrimidine Ring: The 4,6-dimethylpyrimidine moiety can be introduced via a nucleophilic substitution reaction, where the amino group of the thiazole ring reacts with a halogenated pyrimidine derivative.

Formation of the Acetamide Linkage: The final step involves the coupling of the pyridine ring with the thiazole-pyrimidine intermediate through an acylation reaction, typically using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Halogenated reagents, nucleophiles, under various conditions depending on the desired substitution.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a thiazole ring and a pyrimidine moiety, contributing to its biological activity. The molecular formula is , with a molecular weight of approximately 344.40 g/mol. Its structural attributes enable interactions with biological targets, making it a candidate for drug development.

Antiviral Activity

Research has highlighted the potential of this compound as an antiviral agent. Studies have shown that derivatives of thiazole and pyrimidine exhibit significant antiviral activity against various viral strains. For instance, compounds with similar structures have been tested for their effectiveness against viruses such as HIV and influenza, demonstrating inhibition of viral replication at low micromolar concentrations .

Case Study: Antiviral Efficacy

A recent study evaluated the antiviral properties of thiazole-based compounds, revealing that modifications at specific positions on the thiazole ring significantly enhance their activity against HIV reverse transcriptase . The findings suggest that the incorporation of a pyrimidine moiety can further improve the efficacy of these compounds.

Antimicrobial Applications

The compound has shown promise in antimicrobial applications, particularly against Gram-positive and Gram-negative bacteria. Its structural features allow for effective binding to bacterial enzymes, disrupting their function.

Table 1: Antimicrobial Activity Against Various Strains

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide | E. coli | 12 µg/mL |

| S. aureus | 8 µg/mL | |

| P. aeruginosa | 16 µg/mL |

These results indicate that the compound possesses significant antibacterial properties, suggesting its potential use in developing new antibiotics .

Cancer Research

There is ongoing research into the application of this compound in oncology. Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation by inducing apoptosis in tumor cells.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that compounds similar to 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide can inhibit the growth of various cancer cell lines, including breast and lung cancer cells . The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain kinases involved in cancer progression and inflammatory responses.

Table 2: Enzyme Inhibition Profile

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Protein Kinase A | Competitive | 0.5 |

| Cyclin-dependent Kinase 1 | Non-competitive | 1.0 |

These findings suggest that this compound could be developed into a therapeutic agent targeting specific kinases involved in disease pathways .

Mechanism of Action

The mechanism of action of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Key Structural Differences :

- Sulfanyl vs. Amino Linkage: SirReal2 contains a sulfanyl (S–) bridge between the pyrimidine and thiazole rings, whereas the target compound has an amino (–NH–) linkage.

- Substituent Variation : SirReal2 incorporates a naphthalene-methyl group on the thiazole ring, contrasting with the simpler pyridin-3-yl group in the target compound.

Functional Implications :

- SirReal2 is a potent SIRT2 inhibitor (IC₅₀ = 0.13 µM), leveraging the naphthalene group for enhanced hydrophobic interactions with the enzyme’s binding pocket .

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (Compound 2e)

Key Structural Differences :

- Triazole vs. Thiazole Core: Compound 2e replaces the thiazole ring with a 1,2,3-triazole, known for click chemistry applications.

- Substituent Position : The pyridine is attached to the pyrimidine ring rather than the acetamide side chain.

Functional Implications :

- Compound 2e was synthesized via microwave-assisted methods (30% yield, 70°C), highlighting a less efficient route compared to traditional reflux methods used for the target compound .

- The triazole moiety may enhance metabolic stability but reduce π-π stacking interactions critical for kinase inhibition.

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

Key Structural Differences :

- Pyridine Substitution : The pyridin-3-yl group in the target compound is replaced with a 4-methylpyridin-2-yl group.

- Sulfanyl Linkage: Similar to SirReal2, this analog uses a sulfanyl bridge instead of an amino group.

Functional Implications :

- Crystallographic data (SHELXL refinement) reveal a planar conformation stabilized by intramolecular hydrogen bonds (N–H⋯N), suggesting comparable rigidity to the target compound .

Tabulated Comparison of Key Analogs

Research Findings and Implications

- Structural-Activity Relationships (SAR): Amino vs. Sulfanyl Linkages: Amino linkages (as in the target compound) may enhance hydrogen-bonding capacity compared to sulfanyl bridges, favoring interactions with polar enzyme active sites . Heterocyclic Cores: Thiazole analogs generally show stronger antimicrobial activity, while triazole derivatives (e.g., Compound 2e) are more synthetically versatile but less biologically potent .

- Synthetic Efficiency: Traditional reflux methods (e.g., ethanol, 40 mL) yield higher purity crystals than microwave-assisted routes, as evidenced by SHELXL-refined structures .

Biological Activity

The compound 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and synthesis pathways.

Chemical Structure

The compound's structure can be summarized as follows:

- Thiazole moiety : A five-membered ring containing sulfur and nitrogen, known for its diverse biological activities.

- Pyrimidine and pyridine rings : These heterocyclic structures enhance the compound's pharmacological profile.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:

-

Mechanism of Action :

- The compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways. It has been reported to affect Bcl-2 family proteins, which are crucial regulators of apoptosis .

- Structure-activity relationship (SAR) studies suggest that modifications in the thiazole and pyrimidine rings can enhance anticancer activity by increasing lipophilicity and improving cellular uptake .

- Efficacy Against Cell Lines :

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

- Antibacterial Effects :

- Efficacy Against Pathogens :

Case Studies

Several case studies have explored the therapeutic potential of similar thiazole derivatives:

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Q & A

Basic: What are the common synthetic routes for preparing 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key intermediate, 2-chloro-N-(pyridin-3-yl)acetamide , is reacted with 4,6-dimethylpyrimidine-2-thiol under reflux in ethanol. For example, analogous syntheses involve coupling thiol-containing pyrimidines with chloroacetamide derivatives in polar solvents (e.g., ethanol or acetone) with potassium carbonate as a base to drive the reaction . Purification often involves recrystallization from mixed solvents like chloroform-acetone.

Basic: How can researchers validate the structural integrity of this compound during synthesis?

Answer:

Characterization relies on multi-modal analytical techniques :

- 1H/13C NMR to confirm substituent positions and bonding patterns (e.g., pyrimidine NH protons at δ 8.5–9.5 ppm, thiazole protons at δ 6.5–7.5 ppm) .

- HPLC to assess purity (>95% is typical for research-grade material) .

- Mass spectrometry (m/z) to verify molecular ion peaks matching theoretical values .

Advanced: What strategies optimize reaction yield when synthesizing derivatives with substituted pyridinyl or thiazolyl groups?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of thiols .

- Catalyst use : K₂CO₃ or triethylamine improves deprotonation and accelerates substitution .

- Temperature control : Reflux (70–80°C) balances reactivity and side-product suppression .

- Intermediate purification : Pre-purifying intermediates like 2-chloroacetamide derivatives reduces competing side reactions .

Advanced: How can computational modeling guide the design of analogs with improved pharmacological properties?

Answer:

- Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO/LUMO energies) to optimize binding to biological targets .

- Molecular docking identifies substituent effects on binding affinity (e.g., pyridinyl groups enhancing interactions with kinase active sites) .

- Lipinski’s Rule of Five : Computational tools (e.g., SwissADME) assess drug-likeness by calculating logP, hydrogen bond donors/acceptors, and molecular weight .

Advanced: What methodologies assess the compound’s potential as a kinase inhibitor or antimicrobial agent?

Answer:

- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with fluorescence-based ADP-Glo™ assays to measure IC₅₀ values .

- Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .

- SAR studies : Modify pyrimidine/thiazole substituents (e.g., methyl, fluoro) to correlate structure with activity .

Advanced: How to resolve contradictions in analytical data (e.g., NMR vs. HPLC purity)?

Answer:

- Cross-validation : Repeat NMR in deuterated DMSO or CDCl₃ to rule out solvent artifacts .

- HPLC-MS coupling : Confirm purity while identifying impurities via fragmentation patterns .

- X-ray crystallography : Resolve ambiguous proton assignments by determining crystal structures .

Advanced: What structural features influence metabolic stability in preclinical studies?

Answer:

- Pyrimidine methylation : 4,6-Dimethyl groups reduce oxidative metabolism by cytochrome P450 enzymes .

- Thiazole substitution : Electron-withdrawing groups (e.g., fluoro) enhance stability against hepatic esterases .

- LogD optimization : Adjust substituents to achieve logD ~2–3 (pH 7.4) for balanced solubility and membrane permeability .

Advanced: How to design stable analogs for in vivo pharmacokinetic studies?

Answer:

- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) to improve oral bioavailability .

- Isotope labeling : Use deuterated methyl groups to track metabolic pathways via LC-MS .

- Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .

Advanced: What reactor designs improve scalability for multi-step syntheses?

Answer:

- Continuous-flow reactors : Minimize intermediate isolation and reduce reaction times for steps like thiazole formation .

- Microwave-assisted synthesis : Accelerate condensation steps (e.g., 30 minutes vs. 8 hours under reflux) .

- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress .

Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced degradation studies : Expose to 0.1N HCl/NaOH (pH 1–13) at 40–60°C for 24–72 hours, then analyze via HPLC .

- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months to simulate long-term stability .

- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.